(R,R)-Octahydro-benzoimidazole-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

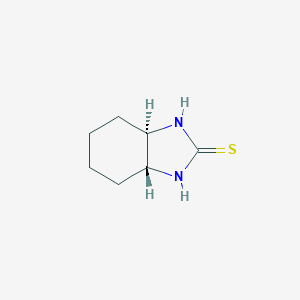

(R,R)-Octahydro-benzoimidazole-2-thione is a chiral compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzoimidazole ring that is fully hydrogenated, resulting in an octahydro configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Octahydro-benzoimidazole-2-thione typically involves the hydrogenation of benzoimidazole derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzoimidazole using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the (R,R) enantiomer.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(R,R)-Octahydro-benzoimidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: Nucleophilic substitution reactions can occur at the benzoimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Alkylated or acylated benzoimidazole derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Numerous studies have indicated that derivatives of (R,R)-Octahydro-benzoimidazole-2-thione exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The thione functionality enhances the compound's reactivity, making it a candidate for developing novel antimicrobial agents .

Anticancer Activity

Research has shown that this compound derivatives possess anticancer properties. A study focusing on benzimidazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. The structure's unique features allow for interactions with biological macromolecules that may lead to apoptosis in cancer cells .

| Compound | Type | Activity | Reference |

|---|---|---|---|

| This compound | Benzimidazole Derivative | Antimicrobial, Anticancer | , |

| 5-(thio)semicarbazone derivatives | Benzimidazole-based | Dual inhibitors of influenza A virus |

Agricultural Chemistry Applications

The compound has also been explored for its potential use in agricultural chemistry. Its derivatives are being investigated for their efficacy as fungicides and herbicides. The thione group is known to enhance the biological activity of compounds against plant pathogens, making them suitable for agricultural applications .

Materials Science Applications

In materials science, this compound is being studied for its potential use in creating novel polymers and coatings. Its unique chemical structure allows it to act as a reactive monomer or crosslinker in polymerization processes, which can lead to the development of materials with enhanced mechanical properties and resistance to degradation .

Case Study 1: Antiviral Potential

A study demonstrated that benzimidazole derivatives, including those based on this compound, showed promising antiviral activity against respiratory viruses such as influenza A and coronaviruses. The research indicated that structural modifications could enhance antiviral efficacy, paving the way for new therapeutic agents .

Case Study 2: Synthesis and Biological Evaluation

A comprehensive evaluation of various benzimidazole derivatives revealed that certain modifications at specific positions significantly improved their biological activities. This highlights the importance of structural diversity in enhancing the pharmacological profiles of compounds derived from this compound .

Mécanisme D'action

The mechanism of action of (R,R)-Octahydro-benzoimidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzoimidazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S,S)-Octahydro-benzoimidazole-2-thione: The enantiomer of (R,R)-Octahydro-benzoimidazole-2-thione with different stereochemistry.

Benzoimidazole-2-thione: The non-hydrogenated form with different chemical properties.

Octahydro-benzoimidazole: Lacks the thione group, resulting in different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Activité Biologique

(R,R)-Octahydro-benzoimidazole-2-thione is a bicyclic compound that combines a saturated octahydro structure with a benzimidazole moiety and a thione functional group. This unique structural composition endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into its biological activities, potential therapeutic applications, and underlying mechanisms based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₂N₂S

- Structural Features :

- Bicyclic Structure : The compound features a saturated octahydro framework fused with a benzimidazole ring.

- Thione Group : The presence of the thione functional group (–C=S) is crucial for its biological reactivity, allowing it to participate in various biochemical interactions.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit antiviral activity, particularly against SARS-CoV-2. In vitro screening has shown that derivatives of benzimidazole, including thione variants, can inhibit viral replication with varying degrees of efficacy. For instance, compounds derived from benzimidazole scaffolds demonstrated IC₅₀ values ranging from 1.5 to 28 µM against SARS-CoV-2, highlighting their potential as antiviral agents .

Antioxidant Activity

The thione group in this compound may contribute to its antioxidant properties. Compounds containing sulfur functionalities are often associated with the ability to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Research has shown that thione-containing compounds can act as enzyme inhibitors. For example, derivatives have been evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. Some thiazolidine derivatives have exhibited promising XO inhibitory activity, which could be relevant for developing treatments for hyperuricemia .

Case Study: Antiviral Screening

In a study focused on identifying novel SARS-CoV-2 inhibitors, various benzimidazole derivatives were screened for antiviral activity. The results indicated that certain compounds exhibited significant inhibitory effects on viral replication, suggesting that modifications to the benzimidazole scaffold could enhance potency against viral targets .

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| Compound A | 5.0 | 20 |

| Compound B | 15.0 | 10 |

| Compound C | 28.0 | 4.5 |

Case Study: Antioxidant and Cytotoxicity Assessment

A study assessing the antioxidant properties of thione derivatives found that several compounds demonstrated significant free radical scavenging abilities. Additionally, cytotoxicity assays revealed that some derivatives had low toxicity profiles in cell lines, indicating their potential for therapeutic use without significant adverse effects .

The biological activities of this compound can be attributed to several mechanisms:

- Thione Reactivity : The thione group can form reactive intermediates that interact with biological macromolecules, influencing various metabolic pathways.

- Structural Compatibility : The bicyclic structure allows for effective binding to target enzymes or receptors, enhancing its pharmacological effects.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), the compound may protect cells from oxidative damage.

Propriétés

IUPAC Name |

(3aR,7aR)-1,3,3a,4,5,6,7,7a-octahydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10)/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYFNNKRGLROQV-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.